molecular formula C24H19FN2O2 B4186677 N-benzyl-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide

N-benzyl-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide

Cat. No. B4186677
M. Wt: 386.4 g/mol
InChI Key: CIUKNKQDLJFPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide, also known as FL-118, is a novel compound that has been studied for its potential use in cancer treatment. It was first synthesized in 2012 by a team of researchers at the University of Pittsburgh.

Mechanism of Action

The exact mechanism of action of N-benzyl-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide is not fully understood, but it is thought to work by inhibiting multiple signaling pathways that are involved in cancer cell growth and survival. It has been shown to inhibit the activity of several key proteins, including Akt, mTOR, and STAT3, which are known to be involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-benzyl-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide has been shown to have a variety of biochemical and physiological effects in cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as to inhibit cell cycle progression and DNA synthesis. In addition, it has been shown to decrease the expression of several genes that are involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide is its potent anti-tumor activity, which makes it a promising candidate for further development as a cancer treatment. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use in the clinic.

Future Directions

There are several possible future directions for research on N-benzyl-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide. One area of interest is in developing more effective formulations of the compound that can be used in the clinic. Another area of interest is in studying its potential use in combination with other anti-cancer agents to enhance its efficacy. Finally, further research is needed to better understand its mechanism of action and to identify biomarkers that can be used to predict patient response to treatment.

Scientific Research Applications

N-benzyl-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide has been studied extensively for its potential use in cancer treatment. It has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer. In addition, it has been shown to be effective in inhibiting the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.

properties

IUPAC Name

N-benzyl-2-[3-(2-fluorobenzoyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O2/c25-21-12-6-4-11-19(21)24(29)20-15-27(22-13-7-5-10-18(20)22)16-23(28)26-14-17-8-2-1-3-9-17/h1-13,15H,14,16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUKNKQDLJFPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-{3-[(2-fluorophenyl)carbonyl]-1H-indol-1-yl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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